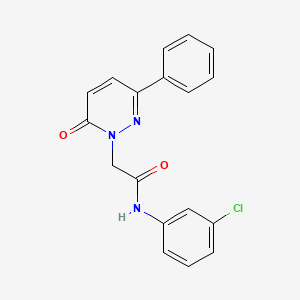

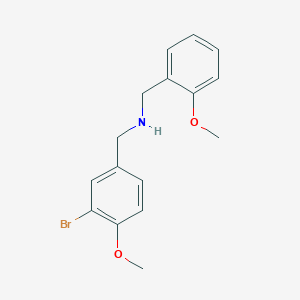

![molecular formula C18H19N5O2 B5627572 4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)

4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The structures of these compounds have been confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Another approach for synthesizing related compounds involves tandem reactions to construct pyrido[1,2-a]benzimidazole moieties under mild conditions, highlighting the versatility of methods available for generating complex structures involving benzimidazole and oxadiazole units (Yang et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and HRMS. For example, novel substituted 1,3,4-oxadiazole derivatives were characterized, providing insights into the structural features that influence optical properties (Yang et al., 2011). The detailed structural analysis aids in understanding the electronic and spatial arrangement critical for the chemical reactivity and physical properties of these compounds.

Chemical Reactions and Properties

Chemical transformations of benzimidazole derivatives have led to the synthesis of various compounds, demonstrating the reactivity of the core structure towards different reagents. For instance, N-substituted benzimidazole derivatives were synthesized by alkylation, highlighting the potential for derivatization and functionalization of the basic scaffold (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Physical Properties Analysis

The physical properties, such as absorption and fluorescence spectral characteristics, of related compounds have been investigated in various solvents, revealing insights into the electronic properties and potential applications of these materials in optical devices. For example, the UV–vis absorption and fluorescence spectral characteristics of pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives were studied, showing blue-green emissions and high quantum yields of fluorescence (Yang et al., 2011).

Mécanisme D'action

The mechanism of action of benzimidazole and oxadiazole derivatives can vary widely depending on their specific structures and functional groups. They have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, and many others .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(3H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-16-8-12(9-23(16)13-3-1-2-4-13)18-21-17(22-25-18)11-5-6-14-15(7-11)20-10-19-14/h5-7,10,12-13H,1-4,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDDZAFLGJYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

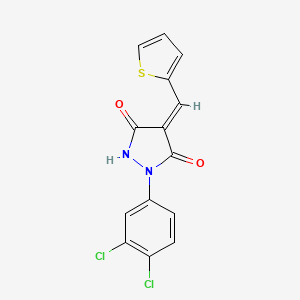

![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)

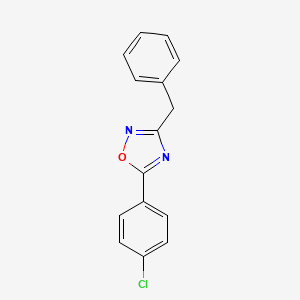

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)

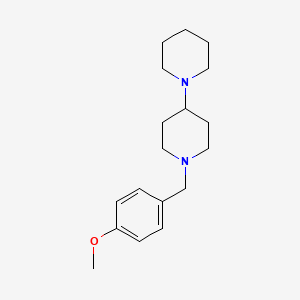

![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)

![(3S*,4S*)-4-methyl-1-({1-[4-(methylsulfonyl)phenyl]cyclobutyl}carbonyl)piperidine-3,4-diol](/img/structure/B5627567.png)

![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)

![1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)

![4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)

![2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)